2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine typically involves the reaction of 2-chloropyrazine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Scientific Research Applications
2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine include:
2-chloro-6-methylpyridine: This compound has a similar structure but lacks the piperidine moiety.
2-chloropyrazine: This is a simpler compound with only the pyrazine ring and chlorine atom.
1-methylpiperidine: This compound contains the piperidine ring but lacks the pyrazine moiety.
This compound is unique due to the combination of the pyrazine ring and the piperidine moiety, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine, also known as MK-912, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a chlorine atom and a piperidine moiety. Its chemical formula is C11H16ClN3, and it possesses unique properties that make it suitable for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Dopamine D3 Receptor Modulation : The compound acts as a selective modulator of the dopamine D3 receptor. This modulation is significant in the context of treating psychiatric disorders, including substance abuse and schizophrenia.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, indicating that the compound may inhibit the growth of certain pathogens.
- Anticancer Potential : There is emerging evidence supporting its role in cancer therapy. Similar compounds in its class have demonstrated cytotoxic effects against various cancer cell lines, suggesting that further investigation into its anticancer properties is warranted .
The precise mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes:
- Receptor Binding : The compound's affinity for dopamine D3 receptors may influence neurotransmitter release and neuronal signaling pathways, which are crucial in addiction and mood regulation.
- Enzyme Interaction : It may also interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to various biological outcomes.
Case Studies
Several studies have investigated the biological activity of similar pyrazine derivatives:
- Antimalarial Activity : A study focusing on pyrazole derivatives highlighted their effectiveness against Plasmodium falciparum, suggesting that structural modifications can enhance potency against malaria parasites .
- Cytotoxicity in Cancer Models : Research on related compounds demonstrated significant cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, indicating a potential synergistic effect .
Data Tables
Study Focus | Compound Tested | IC50 (nM) | EC50 (nM) | Notes |
---|---|---|---|---|
Antimalarial Activity | Pyrazole derivatives | <10 | 12 | High affinity for PfCDPK1 |
Cancer Cell Cytotoxicity | Pyrazole analogs with halogen substituents | N/A | N/A | Synergistic effect with doxorubicin |
Properties
IUPAC Name |
2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-15-4-2-3-9(8-15)5-10-6-13-7-11(12)14-10/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMWWWYKSJYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC2=CN=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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